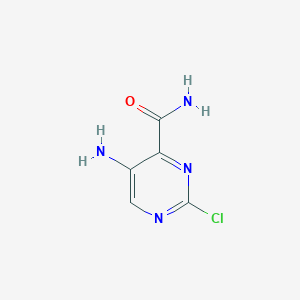

5-Amino-2-chloropyrimidine-4-carboxamide

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Synthesis

The pyrimidine nucleus is a fundamental building block in numerous natural and synthetic compounds of significant interest. nih.gov Its presence in the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, underscores its biological importance. In contemporary chemical synthesis, the pyrimidine scaffold is highly valued for several reasons:

Biological Activity: Pyrimidine derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. nih.gov

Structural Versatility: The pyrimidine ring can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.

Scaffolding for Drug Discovery: It serves as a privileged scaffold in medicinal chemistry, providing a robust framework for the design of novel therapeutic agents.

The synthetic accessibility and the ability to introduce diverse substituents make pyrimidine-based compounds a central focus in the development of new drugs and functional materials.

Overview of 5-Amino-2-chloropyrimidine-4-carboxamide within the Landscape of Functionalized Pyrimidines

This compound is a distinct molecule within the broader class of functionalized pyrimidines. Its structure is characterized by the presence of three key functional groups attached to the pyrimidine core: an amino group at the 5-position, a chloro group at the 2-position, and a carboxamide group at the 4-position. Each of these groups imparts specific chemical properties and potential for further synthetic transformations.

The combination of an amino group, a halogen, and a carboxamide on a single pyrimidine ring makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems. The chloro- and amino- groups can participate in various coupling and substitution reactions, while the carboxamide group offers opportunities for modification or can act as a hydrogen bond donor/acceptor, influencing the molecule's interaction with biological targets.

Below is a data table summarizing the basic properties of this compound and a closely related isomer, highlighting their key differences.

| Property | This compound | 2-Amino-4-chloropyrimidine-5-carboxamide |

| CAS Number | 189747-29-3 | Not Available |

| Molecular Formula | C₅H₅ClN₄O | C₅H₅ClN₄O |

| Molecular Weight | 172.57 g/mol | 172.57 g/mol |

| Functional Groups | 5-Amino, 2-Chloro, 4-Carboxamide | 2-Amino, 4-Chloro, 5-Carboxamide |

Note: Data for isomers and related compounds is often used to infer properties of a specific compound when direct data is scarce.

Academic Research Trajectories for Halogenated Aminopyrimidine Carboxamides

Academic research into halogenated aminopyrimidine carboxamides is driven by their potential as precursors for biologically active molecules. The presence of a halogen atom, such as chlorine, provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This synthetic flexibility is a key theme in the research trajectories of this class of compounds.

Key research areas include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and environmentally friendly methods for the synthesis of halogenated aminopyrimidine carboxamides and their derivatives. nih.gov

Medicinal Chemistry Applications: A significant portion of research is focused on synthesizing and evaluating new compounds for their therapeutic potential. For instance, related 2-amino-4-aryl-5-chloropyrimidines have been investigated as inhibitors of VEGFR-2 and cyclin-dependent kinase 1 (CDK1). researchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of these compounds and assessing their biological activity, researchers aim to understand the relationship between their chemical structure and their therapeutic effects. This knowledge is crucial for the rational design of more potent and selective drug candidates.

While specific academic studies focused solely on this compound are limited in publicly available literature, the broader research on its isomers and related halogenated aminopyrimidine carboxamides indicates a strong and ongoing interest in this class of molecules for their potential in drug discovery and development. The synthesis and biological evaluation of various aminopyrimidine derivatives continue to be an active area of investigation. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloropyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-5-9-1-2(7)3(10-5)4(8)11/h1H,7H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUXWOILMWLGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 Chloropyrimidine 4 Carboxamide

Strategies for De Novo Pyrimidine (B1678525) Ring Construction

The de novo synthesis of the pyrimidine core offers a versatile approach to 5-Amino-2-chloropyrimidine-4-carboxamide, allowing for the introduction of desired substituents by selecting appropriate starting materials. Key strategies include multi-component reactions, specific cyclocondensation approaches, and streamlined one-pot procedures.

Multi-component Cyclization Reactions for Pyrimidine-4-carboxamide Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov These reactions are attractive due to their atom and step economy. nih.gov A notable strategy for synthesizing pyrimidine carboxamides involves a three-starting-material, four-component reaction (3SM-4CR) strategy. For instance, pyrimidine carboxamides can be effectively synthesized from amidines, styrene, and N,N-dimethylformamide (DMF) through a palladium-catalyzed oxidative process. nih.gov In this type of reaction, DMF can serve as a dual synthon, providing both a carbon atom and the amide group. nih.gov The general principle of MCRs often involves sequential steps such as Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation to build the heterocyclic ring system. nih.govresearchgate.net While a direct MCR for this compound is not explicitly detailed, the principles of MCRs provide a framework for its potential synthesis by selecting appropriate precursors that would yield the desired 5-amino and 4-carboxamide functionalities.

| Reaction Type | Key Reactants | Catalyst/Conditions | General Product | Key Features |

| 3SM-4CR | Amidine, Styrene, N,N-dimethylformamide | Palladium catalyst, Oxidant | Pyrimidine Carboxamide | DMF acts as a dual synthon; High atom and step economy. nih.gov |

| General MCR | Arylaldehyde, Malononitrile (B47326), (Thio)barbituric acid | Various catalysts (e.g., nanocatalysts), often solvent-free or in green solvents. | Fused Pyrimidines (e.g., Pyrano[2,3-d]pyrimidines) | Involves Knoevenagel condensation, Michael addition, and cyclocondensation. nih.govresearchgate.net |

Cyclocondensation Approaches Utilizing Guanidine (B92328) and Malononitrile Derivatives

A classic and widely used method for constructing the 2-aminopyrimidine (B69317) skeleton involves the cyclocondensation of guanidine with a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgnih.gov For the synthesis of pyrimidines with a 5-amino and 4-carboxamide (or a precursor like a nitrile) group, derivatives of malononitrile are common starting materials. mdpi.comresearchgate.net

The reaction between guanidine and a malononitrile derivative, such as 2-cyano-3-ethoxyacrylamide, can lead to the formation of a 2,5-diamino-pyrimidine-4-carboxamide scaffold. The guanidine provides the N1-C2-N3 segment of the pyrimidine ring, including the amino group at the 2-position. The malononitrile derivative provides the C4-C5-C6 backbone. Subsequent chemical modifications would be necessary to introduce the chloro group at the 2-position and ensure the final structure is the desired this compound. A representative synthesis of a related pyrimidine scaffold is outlined below. researchgate.net

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Malononitrile, Guanidine carbonate | Sodium acetate, H₂O/EtOH, reflux | 5-cyanopyrimidine-2,4-diamine |

| 2 | 5-cyanopyrimidine-2,4-diamine | Formic acid, Raney Ni, reflux | 5-(aminomethyl)pyrimidine-2,4-diamine |

This table illustrates a related synthesis pathway for a substituted pyrimidine, demonstrating the utility of guanidine and malononitrile as key building blocks. researchgate.net

One-Pot Synthetic Procedures for Pyrimidine Derivatives

One-pot syntheses combine multiple reaction steps in a single reactor without isolating intermediates, offering increased efficiency and reduced waste. These procedures are particularly valuable for constructing complex heterocyclic systems like pyrimidines. nih.govdundee.ac.uk The synthesis of pyrimidine-5-carboxamides can be achieved in a one-pot reaction from substituted benzaldehydes, cyanoacetamide, and urea (B33335) or thiourea (B124793) using ammonium (B1175870) chloride as a catalyst under solvent-free conditions. ias.ac.in This approach, a variation of the Biginelli reaction, directly incorporates the carboxamide functionality at the 5-position.

A general scheme for this one-pot synthesis is as follows:

An aromatic aldehyde reacts with cyanoacetamide and urea in the presence of a catalyst.

The reaction proceeds through a series of condensation and cyclization steps to form the final pyrimidine-5-carboxamide product. ias.ac.in

This methodology offers a direct route to the pyrimidine-5-carboxamide core, although adaptation would be required to introduce the 2-chloro and 5-amino substituents specific to the target molecule. ias.ac.in

Synthesis from Precursor Pyrimidine Derivatives

An alternative and often more direct route involves the modification of a pre-formed pyrimidine ring that already possesses some of the required functional groups.

Transformation from Methyl 5-amino-2-chloropyrimidine-4-carboxylate

One of the most straightforward methods to obtain this compound is through the amidation of its corresponding methyl ester, Methyl 5-amino-2-chloropyrimidine-4-carboxylate. nih.govnih.govresearchgate.net This precursor contains the complete pyrimidine core with the correct substitution pattern, requiring only the conversion of the ester group at the 4-position into a primary amide.

The synthesis of the starting ester has been reported, and its structure confirmed by X-ray crystallography. researchgate.net The transformation from the ester to the amide is a standard organic reaction, typically achieved by treating the ester with a source of ammonia (B1221849), such as aqueous or alcoholic ammonia, often with heating.

| Precursor | Reagent | Reaction Type | Product |

| Methyl 5-amino-2-chloropyrimidine-4-carboxylate | Ammonia (e.g., NH₃ in methanol) | Amidation | This compound |

Chlorination and Subsequent Amidation of Hydroxyl-Substituted Pyrimidine Precursors

This strategy involves a two-step sequence starting from a pyrimidine with a hydroxyl group at the 2-position, which is a common tautomeric form of 2-pyrimidinone. The synthesis begins with a precursor like 5-amino-2-hydroxypyrimidine-4-carboxylic acid or its corresponding amide.

Step 1: Chlorination The conversion of a 2-hydroxypyrimidine (B189755) to a 2-chloropyrimidine (B141910) is a well-established transformation. mdpi.com This is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or N,N-dimethylaniline. mdpi.comresearchgate.net Solvent-free methods involving heating the substrate with equimolar POCl₃ in a sealed reactor have also been developed for large-scale preparations. mdpi.com

Step 2: Amidation If the starting material is the carboxylic acid, the carboxyl group must be converted to a carboxamide. This can be done either before or after the chlorination step. If 5-amino-2-chloropyrimidine-4-carboxylic acid is formed as an intermediate, it can be converted to the final amide product through standard amide coupling reactions (e.g., using a coupling agent like DCC or converting the acid to an acyl chloride followed by reaction with ammonia).

A multi-step patented industrial process for a related compound, 2-amino-4-chloropyrimidine-5-carboxamide, highlights this approach, involving cyclization to form a dihydroxyl-pyrimidine, followed by chlorination.

| Starting Material Type | Step 1: Reagent | Step 2: Reagent | Final Product |

| 5-Amino-2-hydroxypyrimidine-4-carboxylic acid | POCl₃ | Amide coupling reagents (e.g., SOCl₂, then NH₃) | This compound |

| 5-Amino-2-hydroxypyrimidine-4-carboxamide | Amide coupling reagents | POCl₃ | This compound |

Preparation of the Carboxamide Moiety via Carboxylic Acid Chlorides or Esters

The conversion of a carboxylic acid or its ester derivative into a carboxamide is a fundamental transformation in organic synthesis and a key step in producing this compound from its corresponding acid, 5-amino-2-chloropyrimidine-4-carboxylic acid. A common and effective method involves the activation of the carboxylic acid, often by converting it into a more reactive intermediate like an acyl chloride or an active ester.

Via Acyl Chlorides: The carboxylic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive acyl chloride. This intermediate is then reacted with ammonia (NH₃) or an ammonium salt to furnish the primary carboxamide. The high reactivity of the acyl chloride allows the amidation to proceed rapidly and often in high yield.

Via Active Esters: An alternative route involves the formation of an "active ester," which is more reactive towards nucleophiles than a simple alkyl ester. Reagents like p-nitrophenol or 2,4-dinitrophenol (B41442) can be used to form these active esters. For instance, p-nitrophenyl 5-amino-1-cyclohexylimidazole-4-carboxylate has been successfully prepared by reacting the corresponding acid with p-nitrophenol and dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org These activated esters readily undergo reaction with amines or ammonia to yield the desired carboxamide. rsc.org This method is particularly useful when milder reaction conditions are required to avoid side reactions with other functional groups on the pyrimidine ring. The use of 2,4-dinitrophenyl esters, which are even more reactive, can be achieved by reacting the sodium salt of the carboxylic acid with 1-fluoro-2,4-dinitrobenzene (B121222) in dimethylformamide. rsc.org

Advanced Synthetic Techniques and Diversification Strategies

Modern synthetic chemistry offers powerful tools for the efficient construction and subsequent modification of heterocyclic scaffolds like pyrimidines. These advanced techniques often provide advantages in terms of reaction time, yield, and the ability to generate diverse molecular structures.

Microwave-Assisted Synthetic Protocols for Pyrimidine Scaffolds

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods.

In the context of pyrimidine synthesis, microwave technology has been successfully employed for the rapid creation of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives. acs.org A general procedure involves reacting 2-amino-4-chloropyrimidine (B19991) with a substituted amine in a microwave reactor. nih.gov For example, a mixture of 2-amino-4-chloropyrimidine, a substituted amine, and triethylamine (B128534) in a solvent like anhydrous propanol (B110389) can be irradiated at 120–140 °C for 15–30 minutes to yield the desired substituted pyrimidine derivative. nih.gov This approach highlights the efficiency of microwave synthesis in facilitating nucleophilic aromatic substitution reactions on the pyrimidine core.

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

| 2-amino-4-chloropyrimidine | Substituted Amines | Microwave, 120-140°C, 15-30 min | 2-amino-4-(substituted-amino)pyrimidine derivatives | nih.gov |

| Dihydropyrimidine-2-thiones | Methyl iodide, MnO₂, Oxone | Microwave (in steps) | 2-Methylsulfonyl-pyrimidines | acs.org |

Oxidative Annulation Reactions in Pyrimidine Synthesis

Oxidative annulation reactions provide an efficient means of constructing the pyrimidine ring from simpler, acyclic precursors. These reactions involve the formation of new carbon-carbon and carbon-nitrogen bonds under oxidative conditions to build the heterocyclic core.

One such strategy involves the reaction of acetophenone-formamide conjugates, which upon activation, can undergo an oxidative annulation to produce 4-arylpyrimidines. organic-chemistry.org Another powerful method is a three-component annulation reaction. For example, an oxidative [3 + 2 + 1] annulation of amidines, ketones, and N,N-dimethylaminoethanol (as a one-carbon source) can be used to synthesize a variety of pyrimidine derivatives. mdpi.com This process is eco-friendly and proceeds through the C(sp³)-H activation of the N,N-dimethylaminoethanol. mdpi.com Similarly, a copper-catalyzed [3 + 3] annulation of amidines with saturated ketones, proceeding through a cascade of oxidative dehydrogenation, annulation, and aromatization, offers another facile route to structurally important pyrimidines. organic-chemistry.org

| Reaction Type | Components | Catalyst/Promoter | Product | Reference |

| Oxidative Annulation | Anilines, Aryl Ketones, DMSO | K₂S₂O₈ | 4-Arylquinolines | organic-chemistry.org |

| Oxidative Annulation | Acetophenone-formamide conjugates | - | 4-Arylpyrimidines | organic-chemistry.org |

| [3+2+1] Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | - | Pyrimidine derivatives | mdpi.com |

| [3+3] Annulation | Amidines, Saturated Ketones | Copper / 4-HO-TEMPO | Pyrimidine derivatives | organic-chemistry.org |

Deconstruction-Reconstruction Approaches for Pyrimidine Core Diversification

A novel and powerful strategy for diversifying complex molecules is the deconstruction-reconstruction approach. This method allows for the skeletal editing of an existing pyrimidine ring, enabling access to a wide range of analogues that would be difficult to synthesize through traditional methods. nih.govresearchgate.net

The core of this strategy involves converting a pyrimidine-containing compound into a corresponding N-arylpyrimidinium salt. This activation step facilitates the cleavage of the pyrimidine ring, breaking it down into a three-carbon iminoenamine building block. nih.govrepec.orgnih.gov This reactive intermediate can then be "reconstructed" by reacting it with various reagents to form new heterocyclic systems. nih.gov This deconstruction-reconstruction sequence effectively diversifies the initial pyrimidine core, providing access to other heterocycles such as substituted pyrimidines, pyridines, pyrazoles, and 1,2-oxazoles. nih.govdigitellinc.com This approach is particularly valuable in late-stage functionalization for structure-activity relationship (SAR) studies, as it allows for significant structural modifications on already complex molecules. nih.govnih.gov

| Step | Process | Intermediate/Building Block | Outcome | Reference |

| Activation | Reaction with Tf₂O, aniline | N-arylpyrimidinium salt | Increased reactivity for ring cleavage | researchgate.net |

| Deconstruction | Cleavage of pyrimidinium salt | Iminoenamine / Vinamidinium salt | Versatile three-carbon synthon | nih.govresearchgate.net |

| Reconstruction | Recyclization with nucleophiles (e.g., hydrazines, hydroxylamine) | - | Diverse heterocycles (pyrazoles, oxazoles, pyridines) | nih.govdigitellinc.com |

Chemical Transformations and Reactivity of 5 Amino 2 Chloropyrimidine 4 Carboxamide

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring in 5-Amino-2-chloropyrimidine-4-carboxamide is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly pronounced at the carbon atoms bearing halogen substituents.

Reactivity of the Chlorine Atom at Position 2

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the two ring nitrogen atoms significantly activates the C2 and C4/C6 positions towards nucleophilic attack. In the case of this compound, the chlorine at C2 serves as a good leaving group in SNAr reactions. The precise reactivity is influenced by the nature of the attacking nucleophile and the reaction conditions employed. While specific studies detailing a broad range of SNAr reactions on this exact molecule are limited in publicly available literature, the general principles of reactivity for 2-chloropyrimidines can be applied.

Investigation of Various Nucleophiles in Substitutional Processes

The reaction of chloropyrimidines with a variety of nucleophiles is a cornerstone of pyrimidine chemistry. Generally, nitrogen, oxygen, and sulfur nucleophiles can effectively displace the chlorine atom at the C2 position.

Nitrogen Nucleophiles: Amines are common nucleophiles used to displace chlorine from the pyrimidine ring. For instance, in related 2-amino-4-chloropyrimidine (B19991) systems, various substituted amines have been successfully used to displace the chlorine atom, typically under thermal conditions or microwave irradiation, often in the presence of a base like triethylamine (B128534).

Oxygen and Sulfur Nucleophiles: While specific examples for this compound are not extensively documented, it is well-established that alkoxides and thiols can readily participate in SNAr reactions with 2-chloropyrimidines to form the corresponding ethers and thioethers.

Functional Group Interconversions and Derivatization

Beyond the SNAr reactions at the C2 position, the 5-amino and 4-carboxamide groups offer further opportunities for structural modification and derivatization.

Transformations Involving the 5-Amino Group (e.g., Acylation, Alkylation)

The 5-amino group is a key functional handle for derivatization. One notable reaction involves the treatment of this compound with diethoxymethyl acetate. This reaction results in the formation of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one in an 81% yield. oregonstate.edu This transformation proceeds via formylation of the 5-amino group, followed by an intramolecular cyclization.

While specific examples of simple acylation or alkylation of the 5-amino group of this particular molecule are not detailed in the available literature, this functional group is generally amenable to such transformations under standard conditions.

Modifications of the 4-Carboxamide Moiety (e.g., N-Alkylation, Hydrolysis to Carboxylic Acid)

The 4-carboxamide group can also be chemically altered. A significant reaction is its formation from the corresponding carboxylic acid. In a patented synthesis, 5-amino-2-chloropyrimidine-4-carboxylic acid is converted to this compound. mdpi.com This is achieved by first activating the carboxylic acid with methyl chloroformate in the presence of triethylamine, followed by the addition of ammonia (B1221849) in methanol. mdpi.com

Oxidation and Reduction Reactions of the Pyrimidine Nucleus

The oxidation and reduction of the pyrimidine nucleus in this compound are areas where specific research findings are not extensively reported in the public domain. In general, the pyrimidine ring can be susceptible to both oxidation and reduction, depending on the reagents and conditions. For instance, some aminopyrimidines can undergo N-oxidation. Reductive dehalogenation of chloropyrimidines is also a known transformation, often employing catalytic hydrogenation. However, the specific behavior of this compound in such reactions requires further investigation.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For heteroaromatic compounds like this compound, these reactions provide a direct pathway to introduce diverse substituents, significantly expanding the accessible chemical space for developing new compounds. The reactivity of the pyrimidine ring is influenced by the electronic effects of its nitrogen atoms and the nature of its substituents.

The halogenated C2 position of the this compound scaffold is a prime site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide. libretexts.orgmdpi.com The general catalytic cycle proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The success of Suzuki-Miyaura coupling on chloropyrimidines can be challenging, as chloroarenes are generally less reactive than their bromo or iodo counterparts, requiring more specialized catalyst systems. mdpi.com The reactivity of the C-Cl bond on the pyrimidine ring is position-dependent. Studies on 2,4-dichloropyrimidines have shown a regioselective preference for Suzuki coupling at the C4-position over the C2-position, attributed to the more favorable oxidative addition of palladium into the C4–chlorine bond. mdpi.com This inherent reactivity trend suggests that coupling at the C2 position of this compound may require carefully optimized conditions, such as specific ligands, bases, and potentially higher temperatures, to achieve high yields.

While specific research detailing the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from analogous structures. For instance, a patented method describes the successful direct Suzuki coupling of a related isomer, 6-amino-2-chloropyrimidine-4-carboxylate, with an arylboronic acid. google.com This process achieved high yields without the need for protecting the amino group, demonstrating the viability of such transformations on highly functionalized aminopyrimidine systems. google.com The conditions identified in this analogous reaction provide a strong basis for developing protocols for this compound.

The table below details the reaction conditions from this analogous Suzuki-Miyaura coupling, which serves as a representative example for the functionalization at the C2-chloro position of an aminopyrimidine core.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 2-Chloropyrimidine (B141910) Analog Data derived from a closely related 6-amino-2-chloropyrimidine-4-carboxylate substrate as described in patent literature. google.com

| Reactant 1 (Pyrimidine) | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Temperature | Yield |

| Methyl 6-amino-5-chloro-2-chloropyrimidine-4-carboxylate | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/Water | Reflux | >80% |

This interactive table summarizes the key components and outcomes of a Suzuki-Miyaura reaction analogous to one that could be applied to this compound.

This successful precedent suggests that a variety of aryl and heteroaryl groups can be introduced at the C2 position of the target molecule. The choice of palladium catalyst, often in conjunction with specialized phosphine (B1218219) ligands, is crucial for facilitating the reaction with the less reactive C2-chloro position. libretexts.org The development of such cross-coupling strategies is essential for the synthesis of complex pyrimidine derivatives for various applications.

Spectroscopic and Structural Elucidation of 5 Amino 2 Chloropyrimidine 4 Carboxamide

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 5-Amino-2-chloropyrimidine-4-carboxamide.

FTIR spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to display characteristic absorption bands corresponding to its amine (-NH2), amide (-CONH2), chloro (-Cl), and pyrimidine (B1678525) ring moieties.

Based on studies of similar aminopyrimidine derivatives, the N-H stretching vibrations of the primary amino group are typically observed in the range of 3480-3318 cm⁻¹. The amide group also exhibits characteristic N-H stretching bands. The C=O stretching vibration of the carboxamide is a strong indicator and usually appears in the region of 1686-1651 cm⁻¹. Aromatic C-H stretching vibrations are generally weak and appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1651-1469 cm⁻¹ region. The C-Cl stretching vibration typically gives rise to a band in the lower frequency region of the spectrum. nih.gov

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400-3300 | N-H stretching (amino and amide) |

| ~3100 | Aromatic C-H stretching |

| ~1680 | C=O stretching (amide I) |

| ~1650-1550 | N-H bending (amino and amide II), C=N and C=C stretching (pyrimidine ring) |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and serves as a general guide.

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the analysis of this compound, the pyrimidine ring vibrations are often more prominent in the Raman spectrum. Symmetrical stretching vibrations of the ring would be expected to produce strong Raman signals. The C-Cl bond, being a relatively non-polar single bond, may also show a distinct Raman band. The FT-Raman spectra of related compounds like 2-amino-5-chloropyridine (B124133) have been recorded in the region of 3500-100 cm⁻¹, providing a basis for expected vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the amino and amide groups, as well as any proton on the pyrimidine ring. The chemical shifts of these protons are influenced by the electronic effects of the substituent groups. For instance, in related aminopyrimidine derivatives, the amino protons often appear as a broad singlet. nih.gov The amide protons would also be expected to appear as broad signals. The chemical shift of the single proton on the pyrimidine ring (at position 6) would be influenced by the adjacent chloro and carboxamide groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ (amino) | ~6.0-7.0 | Broad Singlet |

| -CONH₂ (amide) | ~7.5-8.5 | Broad Singlets |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and serves as a general guide. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the carboxamide group is expected to resonate at a significantly downfield position (typically >160 ppm). The carbons of the pyrimidine ring will have chemical shifts influenced by the nitrogen atoms and the chloro and amino substituents. For example, in similar 2-amino-4-chloropyrimidine (B19991) derivatives, the carbon atoms of the pyrimidine ring appear in the range of 93-163 ppm. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | ~165-175 |

| C-2 (pyrimidine ring) | ~160-165 |

| C-4 (pyrimidine ring) | ~155-160 |

| C-5 (pyrimidine ring) | ~110-120 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and serves as a general guide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₅H₅ClN₄O), the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak.

The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related pyrimidine derivatives include the loss of the carboxamide group (as CONH₂) or cleavage of the pyrimidine ring. The presence of the amino group could also influence the fragmentation pattern. Analysis of the resulting fragment ions helps to piece together the structure of the original molecule. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Information regarding the elemental analysis of this compound is not available in published scientific literature. This analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements (Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen).

The theoretical elemental composition, based on its molecular formula C₅H₅ClN₄O, can be calculated as follows:

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 34.79 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.92 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.55 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 32.48 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.27 |

| Total | 172.575 | 100.00 |

This table represents the theoretical values that would be expected from an experimental elemental analysis.

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing

Without experimental X-ray crystallography data, a definitive analysis of the intermolecular hydrogen bonding and crystal packing for this compound cannot be provided. However, based on the functional groups present in the molecule (amino group, carboxamide group, and pyrimidine nitrogen atoms), it is highly probable that its crystal structure would be significantly influenced by a network of intermolecular hydrogen bonds.

Potential hydrogen bond donors include the amino (-NH₂) and amide (-NH) groups. Potential hydrogen bond acceptors include the carbonyl oxygen (C=O) of the carboxamide and the nitrogen atoms of the pyrimidine ring. These interactions would play a crucial role in the formation of a stable, three-dimensional crystal lattice.

Computational and Theoretical Investigations of 5 Amino 2 Chloropyrimidine 4 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the preferred method for investigating the electronic properties of medium-sized organic molecules like 5-Amino-2-chloropyrimidine-4-carboxamide.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy arrangement of the atoms. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.

Given the presence of rotatable bonds, particularly around the carboxamide group, a conformational landscape analysis would be crucial. This involves exploring different spatial orientations of the amino and carboxamide groups to identify various stable conformers and determine their relative energies. The global minimum conformation, representing the most stable form of the molecule, would be of primary interest.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Global Minimum Conformation) (Note: This table is illustrative as specific experimental or calculated data for this molecule is not available in the searched literature.)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C2-Cl | Value |

| C4-C5 | Value | |

| C5-N(amino) | Value | |

| C4-C(carboxamide) | Value | |

| C(carboxamide)-O | Value | |

| C(carboxamide)-N(amide) | Value | |

| Bond Angle (°) | Cl-C2-N1 | Value |

| N(amino)-C5-C4 | Value | |

| C5-C4-C(carboxamide) | Value | |

| O-C(carboxamide)-N(amide) | Value | |

| Dihedral Angle (°) | C5-C4-C(carboxamide)-O | Value |

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimentally recorded spectra, a detailed assignment of the vibrational modes to specific molecular motions (e.g., N-H stretching, C=O stretching, ring vibrations) can be made. This correlation is vital for confirming the structure of the synthesized compound.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound (Note: This table is illustrative as specific experimental or calculated data for this molecule is not available in the searched literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) asym | Value | Value | Asymmetric N-H stretch (amino) |

| ν(N-H) sym | Value | Value | Symmetric N-H stretch (amino) |

| ν(C=O) | Value | Value | C=O stretch (carboxamide) |

| ν(C=N) | Value | Value | Pyrimidine (B1678525) ring stretch |

| ν(C-Cl) | Value | Value | C-Cl stretch |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: This table is illustrative as specific calculated data for this molecule is not available in the searched literature.)

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η).

Electrophilicity Index (ω): A measure of the electrophilic character, calculated as χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of the molecule with other compounds and for predicting its behavior in chemical reactions.

Table 4: Hypothetical Quantum Chemical Descriptors for this compound (Note: This table is illustrative as specific calculated data for this molecule is not available in the searched literature.)

| Descriptor | Value |

| Ionization Potential (I) (eV) | Value |

| Electron Affinity (A) (eV) | Value |

| Electronegativity (χ) (eV) | Value |

| Chemical Hardness (η) (eV) | Value |

| Chemical Softness (S) (eV⁻¹) | Value |

| Electrophilicity Index (ω) | Value |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the pyrimidine nitrogen atoms and the carbonyl oxygen, and positive potential near the amino and amide hydrogens.

Advanced Topological Analyses (e.g., AIM, ELF, LOL, RDG) for Bonding Interactions

To gain a deeper understanding of the chemical bonding and non-covalent interactions within this compound, advanced topological analyses would be employed:

Atoms in Molecules (AIM) Theory: This method analyzes the topology of the electron density to define atoms and the bonds between them. It can characterize the nature of chemical bonds (covalent, ionic, etc.) and identify non-covalent interactions like hydrogen bonds.

Electron Localization Function (ELF) and Localization of Orbitals Likelihood (LOL): These functions provide a measure of electron localization in the molecule, helping to visualize the regions corresponding to chemical bonds, lone pairs, and atomic cores.

Reduced Density Gradient (RDG) Analysis: This technique is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, by analyzing the relationship between the electron density and its gradient.

These analyses would provide a comprehensive picture of the bonding framework and the subtle intramolecular interactions that govern the structure and stability of this compound.

Strategic Applications of 5 Amino 2 Chloropyrimidine 4 Carboxamide in Organic Synthesis

Building Block for the Construction of Diverse Pyrimidine (B1678525) Derivatives

5-Amino-2-chloropyrimidine-4-carboxamide is an exemplary building block for synthesizing a wide range of substituted pyrimidine derivatives. The chlorine atom at the C2 position is the most reactive site, readily undergoing nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, which is a cornerstone of medicinal chemistry and materials science.

The substitution of the C2-chloro group can be achieved with various nitrogen, oxygen, and sulfur nucleophiles. For instance, reaction with primary or secondary amines leads to the formation of 2-aminopyrimidine (B69317) derivatives. This reaction is often carried out under thermal or microwave-assisted conditions, frequently in the presence of a base like triethylamine (B128534) to neutralize the HCl generated. nih.govnih.gov The resulting 2,5-diaminopyrimidine (B1361531) scaffold is a common feature in kinase inhibitors and other therapeutic agents. nih.gov

Similarly, reaction with thiols or alkoxides can introduce thioether or ether linkages at the C2 position, further expanding the molecular diversity achievable from this single precursor. The reactivity of the chloro group is well-documented in related systems, such as 2-amino-4-chloropyrimidine (B19991) and 2-amino-4,6-dichloropyrimidine, which are extensively used to synthesize libraries of compounds for biological screening. nih.govnih.govmdpi.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloropyrimidines

| Starting Material | Nucleophile | Product Class | Significance |

|---|---|---|---|

| 2-Amino-4-chloropyrimidine | Substituted Amines | N-substituted 2,4-diaminopyrimidines | Core structure in anticancer agents. nih.gov |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | 2,4-diamino-6-chloropyrimidines | Precursors for β-glucuronidase inhibitors. nih.govmdpi.com |

Intermediate in the Synthesis of Fused Heterocyclic Ring Systems (e.g., Pyrimido[4,5-d]pyrimidines)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines. This bicyclic scaffold is present in numerous compounds with important biological activities, including antiviral and anticancer properties. mdpi.com

The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) core from this precursor involves an intramolecular or intermolecular cyclization reaction that utilizes the adjacent amino and carboxamide groups at the C5 and C4 positions, respectively. A common strategy involves reacting the C5-amino group with a one-carbon electrophile, such as formic acid or an orthoester, which then cyclizes onto the C4-carboxamide nitrogen to form the second pyrimidine ring.

A closely related transformation is documented for the analogous nitrile compound, 6-amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile. The reaction of this compound with a mixture of acetic anhydride (B1165640) and acetic acid results in the formation of a 5-aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidin-4(3H)-one. nih.gov This process involves the acetylation of the amino group, followed by hydrolysis of the cyano group and subsequent cyclization. nih.gov A similar pathway can be envisaged for the carboxamide derivative, which can undergo cyclocondensation with various reagents to afford the fused ring system.

Table 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

| Pyrimidine Precursor | Reagent(s) | Fused Product | Reference |

|---|---|---|---|

| 6-Amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile | Acetic Anhydride, Acetic Acid | 5-Aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidin-4(3H)-one | nih.gov |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aromatic Amines, Formaldehyde | Substituted Pyrimido[4,5-d]pyrimidin-2,4-dione | researchgate.net |

Precursor in the Development of Analogs with Varied Substituent Patterns

The distinct reactivity of the three functional groups on the this compound ring allows for its use as a versatile precursor in the development of analogs with diverse substitution patterns. The ability to selectively modify each position is crucial for structure-activity relationship (SAR) studies in drug discovery.

C2 Position: As discussed, the chloro group is readily displaced by a wide range of nucleophiles, serving as a primary point for introducing diversity. nih.govmdpi.com

C5 Position: The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build upon the pyrimidine core. For example, it can be reacted with aldehydes or ketones to form Schiff bases, which can be further modified.

C4 Position: The carboxamide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh conditions or dehydrated to a nitrile group. The ability to convert the carboxamide to a nitrile is significant, as the nitrile itself is a versatile functional group for constructing fused rings. nih.govias.ac.in

This orthogonal reactivity enables a combinatorial approach to synthesis, where libraries of compounds can be generated by systematically varying the substituents at each of the three positions. This strategy is highly valuable for optimizing the biological activity, selectivity, and pharmacokinetic properties of lead compounds.

Contribution to the Rational Design of Pyrimidine-Containing Scaffolds for Chemical Research

In the field of rational drug design, certain molecular frameworks are termed "privileged scaffolds" because they are capable of binding to multiple biological targets. mdpi.com The pyrimidine ring is a quintessential privileged scaffold, forming the core of numerous approved drugs. nih.gov this compound is a prime example of a starting material that facilitates the rational design of novel pyrimidine-containing scaffolds.

Its utility in rational design stems from its specific arrangement of functionalities:

Hydrogen Bonding Sites: The amino group and the carboxamide group provide multiple hydrogen bond donor and acceptor sites. These are critical for molecular recognition and binding to biological targets such as protein kinases and enzymes. nih.gov

Vectorial Diversity: The reactive chloro group at C2 provides a well-defined vector for introducing substituents that can probe specific pockets of a protein's active site. The ability to systematically modify this position allows researchers to fine-tune the potency and selectivity of an inhibitor.

Scaffold Rigidity and Planarity: The aromatic pyrimidine core provides a rigid and planar scaffold, which is advantageous for pre-organizing the appended functional groups in a defined three-dimensional space, reducing the entropic penalty upon binding to a target.

By leveraging these features, chemists can design and synthesize focused libraries of compounds based on the this compound scaffold to target specific protein families or to explore new areas of chemical space for drug discovery and other chemical research applications.

Q & A

Q. What are the common synthetic routes for 5-Amino-2-chloropyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves reducing nitro intermediates. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride in hydrochloric acid under controlled cooling (273 K), followed by alkaline workup and ethyl acetate extraction. Yield optimization (e.g., 90% in ) requires strict temperature control and vigorous stirring . For carboxamide derivatives, hydrolysis or amidation of ester precursors (e.g., ethyl 4-amino-2-chloropyrimidine-5-carboxylate) may be employed, requiring anhydrous conditions and catalysts like thionyl chloride or ammonia .

Q. Which analytical techniques are critical for characterizing purity and structure?

- Methodological Answer :

Q. How can recrystallization be optimized for high-purity yields?

- Methodological Answer : Recrystallization from polar solvents like acetonitrile (as in ) is effective. Key parameters include:

- Solvent selection : Balance solubility at high temperatures and low solubility at room temperature.

- Cooling rate : Gradual cooling minimizes impurities.

- Seed crystals : Introduce to initiate controlled crystal growth .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

- Methodological Answer : In related pyrimidines (e.g., 5-bromo-2-chloropyrimidin-4-amine), N–H···N hydrogen bonds form dimers and 2D supramolecular networks, enhancing thermal stability and reducing solubility in nonpolar solvents. Computational modeling (e.g., DFT) can predict these interactions, while DSC/TGA validates thermal behavior .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

- Methodological Answer :

- Stannous chloride : Use in fume hoods due to HCl gas release.

- Chlorinated solvents : Store away from ignition sources (per ) .

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles, as recommended in Safety Data Sheets (e.g., ) .

Q. How can contradictory data on synthetic yields be resolved?

- Methodological Answer :

- Reproducibility checks : Standardize reaction parameters (e.g., stirring time, molar ratios).

- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted nitro precursors).

- Cross-validation : Compare recrystallization vs. column chromatography (e.g., reports 90% yield with acetonitrile recrystallization) .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer :

- Storage conditions : Anhydrous environments at 2–8°C (per ).

- Stabilizers : Add antioxidants (e.g., BHT) for chlorine-containing compounds.

- Periodic analysis : Monitor via HPLC every 6 months to detect decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.